3,5-Ditert-butyl-2-hydroxybenzoic acid;ZINC

説明

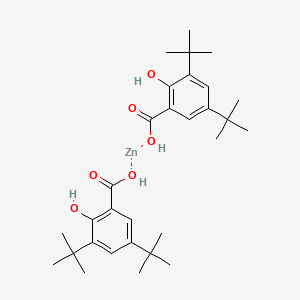

3,5-Ditert-butyl-2-hydroxybenzoic acid;ZINC (hereafter referred to as Zinc-3,5-DTBA) is a zinc-coordinated derivative of 3,5-ditert-butyl-2-hydroxybenzoic acid. The parent compound, 3,5-ditert-butyl-2-hydroxybenzoic acid, features a phenolic hydroxyl group at position 2 and bulky tert-butyl substituents at positions 3 and 3. These substituents enhance steric hindrance and lipophilicity, which influence solubility, stability, and coordination chemistry . When complexed with zinc, the compound likely forms a salt or coordination complex, leveraging zinc’s Lewis acidity for applications in catalysis, materials science, or biomedicine.

特性

IUPAC Name |

3,5-ditert-butyl-2-hydroxybenzoic acid;zinc | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C15H22O3.Zn/c2*1-14(2,3)9-7-10(13(17)18)12(16)11(8-9)15(4,5)6;/h2*7-8,16H,1-6H3,(H,17,18); | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UZMHWULPQWNCOB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC(=C(C(=C1)C(C)(C)C)O)C(=O)O.CC(C)(C)C1=CC(=C(C(=C1)C(C)(C)C)O)C(=O)O.[Zn] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H44O6Zn | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

566.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dry Powder | |

| Record name | Zinc, bis[3,5-bis(1,1-dimethylethyl)-2-(hydroxy-.kappa.O)benzoato-.kappa.O]-, (T-4)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

42405-40-3 | |

| Record name | Zinc, bis[3,5-bis(1,1-dimethylethyl)-2-(hydroxy-.kappa.O)benzoato-.kappa.O]-, (T-4)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Bis(3,5-bis(1,1-dimethylethyl)-2-hydroxybenzoato-O1,O2)zinc | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.100.510 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Zinc, bis[3,5-bis(1,1-dimethylethyl)-2-(hydroxy-κO)benzoato-κO]-, (T-4) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.132.309 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

生物活性

3,5-Ditert-butyl-2-hydroxybenzoic acid, also known as zinc 3,5-di-tert-butylsalicylate, is a compound with notable biological activities, particularly in cancer research and neuroprotection. This article delves into its biological activity, mechanisms of action, and relevant case studies.

Anticancer Properties

Recent studies have highlighted the anticancer potential of zinc complexes of 3,5-di-tert-butylsalicylate. A significant study demonstrated that this compound inhibits the viability, migration, and invasion of triple-negative breast cancer (TNBC) cells (4T1). The treatment led to apoptosis induction and altered gene expression profiles. Specifically, RNA sequencing revealed that 17 genes were upregulated while 26 were downregulated following treatment with the zinc complex. Pathway analysis indicated involvement in key signaling pathways such as JAK-STAT3, HIF-1, and TNF signaling pathways. Notably, the phosphorylation of STAT3 and its upstream regulator SRC was significantly reduced post-treatment, suggesting a targeted mechanism against TNBC cells .

Neuroprotective Effects

In addition to its anticancer properties, 3,5-Ditert-butyl-2-hydroxybenzoic acid exhibits neuroprotective effects. A study investigated a derivative compound (LX009) in the context of ischemic stroke. The results indicated that LX009 could mitigate oxidative stress-induced neuronal apoptosis by enhancing the activity of antioxidant enzymes and reducing intracellular reactive oxygen species (ROS). The compound also upregulated key proteins involved in cellular defense mechanisms such as Akt and Nrf2 .

Antioxidant Activity

The antioxidant properties of 3,5-Ditert-butyl-2-hydroxybenzoic acid are crucial for its biological activity. It has been shown to protect cells from oxidative damage by scavenging free radicals and enhancing endogenous antioxidant defenses. This activity is particularly relevant in conditions characterized by oxidative stress.

Summary Table of Biological Activities

Case Study 1: Triple-Negative Breast Cancer

A comprehensive study focused on the effects of zinc 3,5-di-tert-butylsalicylate on TNBC revealed significant findings regarding its ability to induce apoptosis in cancer cells. The study utilized various assays to confirm the decrease in cell viability and migration rates. The analysis showed alterations in gene expression consistent with reduced tumor aggressiveness.

Case Study 2: Ischemic Stroke Model

In an experimental model simulating ischemic stroke, LX009 was administered to assess its neuroprotective effects. The treatment resulted in a marked decrease in cell death associated with oxidative stress. Measurements indicated enhanced mitochondrial function and reduced ROS levels post-treatment, supporting its potential as a therapeutic agent against stroke-related injuries.

科学的研究の応用

Antioxidant Activity

3,5-Ditert-butyl-2-hydroxybenzoic acid is recognized for its antioxidant properties. It acts as a radical scavenger, which is crucial in preventing oxidative stress in biological systems. Studies have shown that it can inhibit lipid peroxidation, making it valuable in food preservation and pharmaceutical formulations .

Coordination Chemistry

The zinc complex of 3,5-Ditert-butyl-2-hydroxybenzoic acid has been utilized in coordination chemistry to form various metal complexes. These complexes are significant for catalysis and material science. For instance, research indicates that these complexes can exhibit interesting magnetic properties due to the interactions between zinc and other transition metals like cobalt .

Pharmaceutical Applications

In medicinal chemistry, derivatives of 3,5-Ditert-butyl-2-hydroxybenzoic acid have been explored for their potential as anti-inflammatory agents. They inhibit enzymes such as lipoxygenase and cyclooxygenase, which are involved in inflammatory pathways. This makes them candidates for treating conditions like arthritis and other inflammatory diseases .

Electrophotography

The compound is widely used as a charge-control agent in electrophotography, particularly in toner formulations. Its ability to modify the charge characteristics of toners enhances the quality of printed images by improving the transfer of toner to substrates .

Case Study 1: Antioxidant Efficacy

A study investigated the antioxidant efficacy of 3,5-Ditert-butyl-2-hydroxybenzoic acid in food products. The results demonstrated a significant reduction in oxidative degradation when the compound was added to lipid-rich foods, indicating its potential as a natural preservative.

Case Study 2: Coordination Complexes

Research on the synthesis of zinc complexes with 3,5-Ditert-butyl-2-hydroxybenzoic acid revealed their application in catalyzing organic reactions. The study highlighted the efficiency of these complexes in facilitating enantioselective reactions, which are crucial for synthesizing chiral compounds used in pharmaceuticals .

類似化合物との比較

Structural Analogs: 3,5-Dihydroxybenzoic Acid

3,5-Dihydroxybenzoic acid (3,5-DHBA, C₇H₆O₄, MW 154.12) shares a phenolic backbone with Zinc-3,5-DTBA but lacks tert-butyl groups and zinc coordination. Key differences include:

- Solubility : 3,5-DHBA is highly polar due to hydroxyl groups, making it water-soluble, whereas Zinc-3,5-DTBA’s tert-butyl groups likely reduce aqueous solubility, favoring organic solvents.

- Stability : The tert-butyl groups in Zinc-3,5-DTBA provide steric protection against oxidation, enhancing thermal and chemical stability compared to 3,5-DHBA .

- Applications : 3,5-DHBA is used in chromatography and as a precursor in organic synthesis, while Zinc-3,5-DTBA’s zinc component may enable catalytic or antimicrobial roles .

Table 1: Structural and Functional Comparison

*Estimated based on parent compound + Zn²⁺.

Zinc Coordination Complexes

Bis(2,2,6,6-tetramethyl-3,5-heptanedionato)zinc(II) (Zn(TMHD)₂, C₂₂H₃₈O₄Zn, MW 476.0) is a zinc β-diketonate complex. Comparisons with Zinc-3,5-DTBA:

- Coordination Environment: Zn(TMHD)₂ uses diketonate ligands for chelation, whereas Zinc-3,5-DTBA likely binds via the phenolic oxygen and carboxylate group, offering distinct redox and catalytic properties .

- Thermal Stability : Zn(TMHD)₂ is volatile and used in chemical vapor deposition (CVD), whereas Zinc-3,5-DTBA’s bulky groups may reduce volatility but improve solid-state stability .

Table 2: Zinc Complex Comparison

準備方法

Preparation Method Based on Kolbe-Schmitt Reaction

- The phenol (2,4-di-tert-butylphenol) is first converted into its alkaline metal salt by reaction with an alkaline metal compound such as sodium hydroxide or potassium hydroxide.

- This salt then reacts with carbon dioxide under elevated temperatures and pressures to yield the hydroxybenzoic acid derivative.

- Dehydration Step: The phenol and alkaline metal compound are heated together at temperatures between 160°C and 300°C to form the alkaline metal salt of the phenol. This step removes water formed during salt formation.

- Carboxylation Step: The alkaline metal salt is reacted with carbon dioxide in an autoclave at pressures of 2.0 to 10 kgf/cm² (preferably 4.0 to 8.0 kgf/cm²) and temperatures of 160°C to 300°C (preferably 170°C to 290°C) for 1 to 6 hours.

- Use of an excess amount of phenol (2 to 30 molar parts per 1 molar part of alkaline metal compound) promotes efficient dehydration and salt formation.

- Water generated during dehydration is removed, often by azeotropic distillation with hydrocarbon solvents such as toluene or xylene.

- The reaction is conducted under inert atmosphere (e.g., nitrogen) to prevent oxidation or side reactions.

- After carbonation, acidification of the aqueous phase precipitates the hydroxybenzoic acid product, which is then isolated by filtration or centrifugation.

- The organic solvent phase, mainly unreacted phenol, can be recovered and reused, enhancing process economy.

Detailed Experimental Data and Yields

| Parameter | Typical Conditions | Observed Outcome |

|---|---|---|

| Phenol starting material | 2,4-di-tert-butylphenol | High purity source for carboxylation |

| Alkaline metal compound | Sodium hydroxide (preferred) | Rapid dehydration, cost-effective |

| Molar ratio (Phenol:Alkali) | 4 to 10 (optimal) | Ensures high yield and effective salt formation |

| Dehydration temperature | 160°C to 300°C (preferably 180°C) | Below 160°C: poor salt formation; above 300°C: thermal decomposition risk |

| Carbon dioxide pressure | 4.0 to 8.0 kgf/cm² | Optimal for carboxylation |

| Carbon dioxide reaction temp. | 170°C to 290°C | High conversion efficiency |

| Reaction time | 1 to 4 hours | Sufficient for completion |

| Yield of 3,5-ditert-butyl-2-hydroxybenzoic acid | Up to 80% (based on sodium hydroxide) | High yield with minimal side products |

Example: Using 2,4-di-tert-butylphenol, sodium hydroxide, and carbon dioxide under the above conditions yielded 60 g of 3,5-ditert-butyl-2-hydroxybenzoic acid with an 80% yield based on sodium hydroxide feed.

Advantages of the Improved Preparation Method

- High Purity and Yield: The method produces hydroxybenzoic acid derivatives with minimal side products such as dimers.

- Cost Efficiency: Avoids the use of expensive aprotic polar solvents by using phenol as both reactant and solvent.

- Recyclability: The unreacted phenol solvent can be recovered and reused without significant purification.

- Scalability: Suitable for industrial-scale synthesis due to simple operation and effective control of reaction parameters.

- Environmental Considerations: Use of inert atmosphere and solvent recovery reduces environmental impact.

Summary Table of Preparation Method Parameters

| Step | Conditions | Notes |

|---|---|---|

| Phenol to alkali ratio | 4-10 molar parts phenol per 1 mol alkali | Excess phenol promotes salt formation |

| Dehydration temperature | 180°C (range 160-300°C) | Ensures water removal and salt stability |

| Carbon dioxide pressure | 4-8 kgf/cm² | Optimizes carboxylation efficiency |

| Carbon dioxide temp. | 170-290°C | Balances reaction rate and product stability |

| Reaction time | 1-4 hours | Sufficient for completion |

| Solvent | Phenol acts as solvent; optional hydrocarbon azeotropes | Avoids expensive polar solvents |

| Atmosphere | Nitrogen or inert gas | Prevents oxidation and side reactions |

| Product isolation | Acidification and filtration | Yields crystalline hydroxybenzoic acid |

Research Findings and Industrial Relevance

- The method described is supported by patent literature and industrial research, highlighting its robustness and efficiency.

- The process has been optimized to overcome traditional Kolbe-Schmitt reaction limitations such as long reaction times, side reactions, and solvent recovery issues.

- The ability to produce 3,5-ditert-butyl-2-hydroxybenzoic acid with high purity and yield makes this method attractive for manufacturing UV absorbers and antioxidants used in polymers like polypropylene.

Q & A

Q. How can researchers modify 3,5-Ditert-butyl-2-hydroxybenzoic acid to enhance its metal-chelating properties?

- Methodological Answer :

- Derivatization : Introduce sulfonate groups (via sulfonation) or phosphonate moieties to increase water solubility and metal affinity.

- Coordination Studies : Use UV-Vis titration with Zn²+ or Cu²+ salts to measure binding constants. Compare with analogous benzoic acid derivatives .

Notes

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。